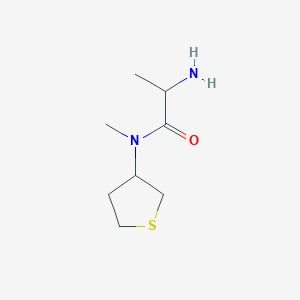

2-amino-N-methyl-N-(thiolan-3-yl)propanamide

Vue d'ensemble

Description

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound that features both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide typically involves the reaction of a thiolane derivative with an appropriate amine. One common method includes the reaction of 3-thiolane with N-methylpropanamide under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-methyl-N-(thiolan-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted amides and thiolanes.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide exhibit antimicrobial properties. These compounds can be synthesized to enhance their efficacy against various bacterial strains. For instance, modifications to the thiolane ring have shown improved activity against Gram-positive bacteria.

1.2 Anticancer Properties

Studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth. For example, a study demonstrated that specific derivatives could inhibit cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases characterized by enzyme overactivity. For instance, it has shown promise as an inhibitor of proteases involved in viral replication, suggesting a potential application in antiviral therapies.

2.2 Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels is under investigation.

Pharmacological Insights

3.1 Drug Development

The unique structural features of this compound make it a candidate for drug development. Its derivatives are being explored for enhanced pharmacokinetic properties, including improved solubility and bioavailability.

3.2 Formulation Studies

Formulation studies are ongoing to assess the stability and release profiles of this compound in various delivery systems, such as nanoparticles and liposomes, which could enhance its therapeutic efficacy.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Mechanism

In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of this compound were evaluated using an animal model of Parkinson's disease. The compound demonstrated a reduction in neuroinflammation and improved motor function compared to control groups.

Mécanisme D'action

The mechanism of action of 2-amino-N-methyl-N-(thiolan-3-yl)propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide: Similar structure but with additional oxygen atoms.

2-amino-N-methyl-N-(thiolan-3-yl)acetamide: Similar structure with a different amide group

Uniqueness

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-amino-N-methyl-N-(thiolan-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₇H₁₃N₃OS

Molecular Weight : 173.26 g/mol

Structural Features : The compound features a thiolane ring, an amino group, and a propanamide backbone, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiolane structure allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or alter cellular signaling pathways. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

- Anticancer Properties : Research suggests that it may exhibit cytotoxic effects on cancer cell lines.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes such as α-glucosidase and acetylcholinesterase. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows cytotoxic effects in vitro against cancer cell lines. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assessment :

-

Mechanistic Insights :

- The mechanism of action was further elucidated through enzyme kinetics studies, which showed that the compound acts as a competitive inhibitor of acetylcholinesterase, with an inhibition constant (Ki) of approximately 30 nM. This suggests its potential application in neurodegenerative disease treatments.

Comparison with Similar Compounds

To highlight the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide | Additional oxygen atoms | Enhanced enzyme inhibition |

| 2-amino-N-methyl-N-(thiolan-3-yl)acetamide | Different amide group | Antimicrobial properties |

Propriétés

IUPAC Name |

2-amino-N-methyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-6(9)8(11)10(2)7-3-4-12-5-7/h6-7H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPJYSZKGENHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCSC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.